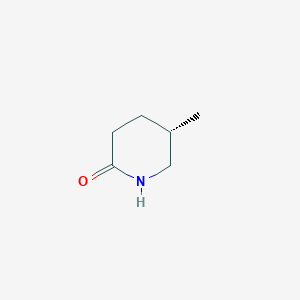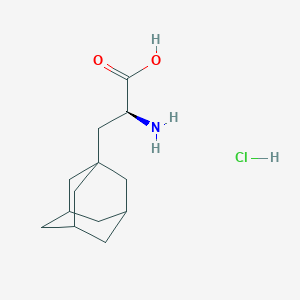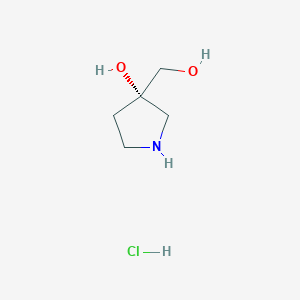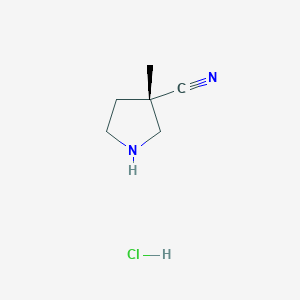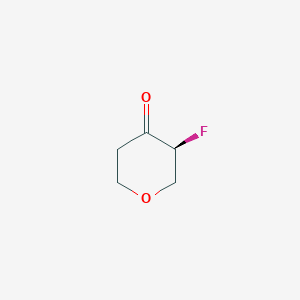
(3S)-3-fluorooxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Fluorooxan-4-one is a fluorinated organic compound belonging to the oxanone family It features a six-membered ring with an oxygen atom and a fluorine substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-fluorooxan-4-one typically involves the fluorination of oxan-4-one derivatives. One common method is the nucleophilic substitution reaction where a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to introduce the fluorine atom at the desired position. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also minimize human error and improve safety during the handling of reactive fluorinating agents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of fluorinated alcohols.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Fluorinated alcohols.
Substitution: Substituted oxanone derivatives with various functional groups.
Scientific Research Applications
(3S)-3-Fluorooxan-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme-substrate interactions and metabolic pathways involving fluorinated substrates.
Medicine: this compound derivatives are explored for their potential as therapeutic agents, particularly in the treatment of diseases where fluorinated compounds exhibit enhanced biological activity.
Industry: It is used in the production of specialty materials, including fluorinated polymers and coatings, which offer improved chemical resistance and durability.
Mechanism of Action
The mechanism by which (3S)-3-fluorooxan-4-one exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes by forming strong hydrogen bonds or dipole interactions. This can lead to increased potency and selectivity of the compound as a drug candidate. The molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
(3S)-3-Chlorooxan-4-one: Similar structure but with a chlorine atom instead of fluorine. It may exhibit different reactivity and biological activity due to the difference in electronegativity and size between chlorine and fluorine.
(3S)-3-Bromooxan-4-one:
(3S)-3-Hydroxyoxan-4-one: Features a hydroxyl group instead of a halogen, resulting in different chemical reactivity and potential for hydrogen bonding.
Uniqueness: (3S)-3-Fluorooxan-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3S)-3-fluorooxan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORMSHMHGGKSSD-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](C1=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[Difluoro(phenyl)methyl]bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B8217351.png)
![(3S)-1-oxaspiro[4.4]nonan-3-ol](/img/structure/B8217363.png)
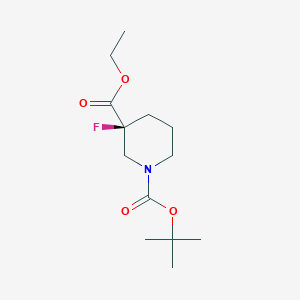
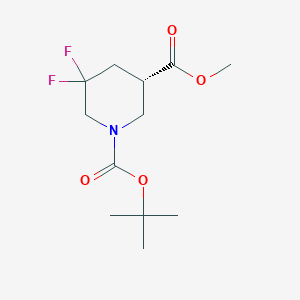
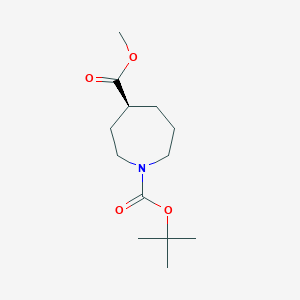
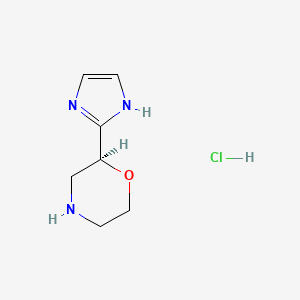


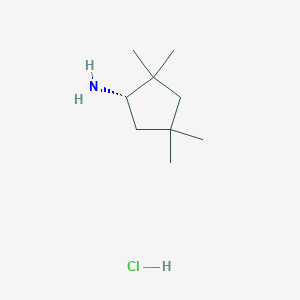
![2-[(1S)-2,2-difluorocyclopropyl]acetic acid](/img/structure/B8217401.png)
